2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethylsulfonyl group and a 2-methylbenzo[d]thiazol-5-yl moiety
Mechanism of Action
Target of Action
The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” belongs to the class of benzothiazoles . Benzothiazoles are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
Benzothiazoles often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Benzothiazoles are known to be involved in a variety of biochemical processes .
Pharmacokinetics
Benzothiazoles in general are known for their good bioavailability .
Result of Action
Benzothiazoles have been reported to have various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of benzothiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The synthesis begins with the preparation of the 2-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the benzothiazole core using ethylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders due to its ability to inhibit monoamine oxidase enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and the development of new inhibitors for various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole: A simpler analog without the ethylsulfonyl and benzamide groups.
N-(2-methylbenzo[d]thiazol-5-yl)benzamide: Lacks the ethylsulfonyl group.
2-(methylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is unique due to the presence of both the ethylsulfonyl and benzamide groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances its solubility and reactivity, while the benzamide moiety contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMRTRGEJEFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.